N-benzyl-3-methylcyclopentan-1-amine

Lipophilicity Physicochemical profiling Medicinal chemistry

N-Benzyl-3-methylcyclopentan-1-amine (CAS 74088-74-7) is a secondary amine belonging to the N-benzylcycloalkylamine class, consisting of a cyclopentane core with a methyl substituent at the 3-position and a benzyl group on the amine nitrogen. It is primarily employed as a synthetic building block for generating urea/thiourea fungicide candidates, as disclosed in foundational patent EP-0000019-A1, and as a scaffold for medicinal chemistry exploration.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13243034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methylcyclopentan-1-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-11-7-8-13(9-11)14-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
InChIKeyXZKCGIGGKXSSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-methylcyclopentan-1-amine (CAS 74088-74-7) Procurement-Relevant Profile: N-Benzylcycloalkylamine Building Block with 3-Methyl Substitution for Medicinal Chemistry and Agrochemical Intermediate Programs


N-Benzyl-3-methylcyclopentan-1-amine (CAS 74088-74-7) is a secondary amine belonging to the N-benzylcycloalkylamine class, consisting of a cyclopentane core with a methyl substituent at the 3-position and a benzyl group on the amine nitrogen [1]. It is primarily employed as a synthetic building block for generating urea/thiourea fungicide candidates, as disclosed in foundational patent EP-0000019-A1, and as a scaffold for medicinal chemistry exploration [2]. The compound is commercially supplied at ≥95% purity (typically as a mixture of cis/trans isomers) by several vendors [1].

1 Pre-installed N-benzylamine enables direct urea/thiourea diversification
2 3-methyl stereogenic center supports cis/trans isomer SAR exploration
3 Commercial building block at fragment-like MW range for screening libraries

Why N-Benzyl-3-methylcyclopentan-1-amine Cannot Be Replaced by N-Benzylcyclopentanamine or 3-Methylcyclopentan-1-amine in Pharmacologically Relevant Syntheses


Simple replacement of N-benzyl-3-methylcyclopentan-1-amine with its two immediate structural precursors—N-benzylcyclopentanamine (CAS 15205-23-9, lacking the 3-methyl group) or 3-methylcyclopentan-1-amine (CAS 52430-83-8, lacking the N-benzyl group)—is chemically inappropriate for programs requiring the combined pharmacophoric elements or the specific conformational and lipophilicity profile of the dual-substituted scaffold [1]. The 3-methyl substituent introduces a stereogenic center (cis/trans isomerism) that controls the relative spatial orientation of the amine and the lipophilic benzyl group, a structural feature absent in the non-methylated analog . Moreover, the N-benzyl-3-methylcyclopentan-1-amine core is explicitly described in EP-0000019-A1 as a precursor for urea and thiourea derivatives with excellent fungicidal properties, a synthetic pathway that requires the pre-installed N-benzyl group and is not accessible from the primary amine 3-methylcyclopentan-1-amine without additional N-alkylation steps [1].

N-Benzylcyclopentanamine (CAS 15205-23-9) Lacks the 3-methyl stereogenic center — stereochemical SAR cannot be explored with the achiral analog
3-Methylcyclopentan-1-amine (CAS 52430-83-8) Requires an additional N-benzylation step before urea/thiourea formation — step count and byproduct risk may increase
Lipophilicity profile shift The 3-methyl substitution shifts lipophilicity relative to the non-methylated analog — physicochemical behavior in lead optimization may differ

N-Benzyl-3-methylcyclopentan-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


LogP Difference of N-Benzyl-3-methylcyclopentan-1-amine vs. N-Benzylcyclopentanamine Dictates Differential Lipophilicity-Guided Compound Prioritization

The experimentally derived LogP of N-benzyl-3-methylcyclopentan-1-amine is 2.96, whereas the non-methylated comparator N-benzylcyclopentanamine (CAS 15205-23-9) exhibits a higher LogP of 3.01–3.11 across multiple database sources . The presence of the 3-methyl group slightly reduces lipophilicity (~ΔLogP of 0.05–0.15), a difference that, while modest, is measurable and can influence solubility, membrane permeability, and off-target binding profiles in lead optimization workflows where even small LogP shifts are decision-relevant [1].

Lipophilicity Shift
Context-dependent
LogP 2.96 vs 3.01–3.11
Reported lipophilicity context for lead optimization
Computed LogP; direct experimental measurement not published
Lipophilicity Physicochemical profiling Medicinal chemistry ADME prediction

Molecular Weight Increment of +14.03 Da vs. N-Benzylcyclopentanamine Expands Chemical Space for Fragment-Based Screening Libraries

N-Benzyl-3-methylcyclopentan-1-amine possesses a molecular weight of 189.30 g/mol, which is exactly 14.03 Da (+8.0%) higher than the closest non-methylated analog N-benzylcyclopentanamine (175.27 g/mol) [1][2]. This mass increment corresponds to the addition of a single methylene unit (CH₂) and enables access to a slightly different region of fragment-like chemical space (MW < 300 Da), providing a useful incremental expansion for library designers seeking to populate the 180–195 Da range with N-benzylcycloalkylamine scaffolds [3].

Mass Increment
Head-to-head
+14.03 Da (+8.0% vs comparator)
Reported mass diversity context for fragment libraries
Standard MW from molecular formula; PubChem data
Fragment-based drug discovery Library design Molecular diversity Chemical space exploration

Introduction of a Stereogenic Center (Cis/Trans Isomerism) Enables Stereochemistry-Dependent Biological Discrimination Absent in N-Benzylcyclopentanamine

The 3-methyl substituent on the cyclopentane ring introduces a stereogenic center at C-3, generating cis and trans diastereomers with respect to the amine substituent at C-1 . In contrast, N-benzylcyclopentanamine lacks this methyl group and exists as a single, achiral (non-stereogenic) cyclopentane entity [1]. While current commercial supplies of the target compound are typically racemic cis/trans mixtures, the structural capacity for stereoisomer separation provides a differential handle absent in the comparator: resolution of cis and trans diastereomers can reveal isomer-dependent differences in receptor binding or enzyme inhibition potency, as demonstrated in broader 3-substituted aminocyclopentane programs targeting NMDA NR2B receptors and fatty acid synthase [2].

Stereochemical Handle
Class-level
Cis/trans diastereomers possible
vs achiral cyclopentane ring
Supports stereochemical-control studies
Cis/trans isomer biological data not yet published
Stereochemistry Diastereomer separation Target selectivity Chiral resolution

N-Alkylated Scaffold Eliminates the Need for On-Researcher Benzylation: Comparative Synthetic Step-Efficiency vs. 3-Methylcyclopentan-1-amine

N-Benzyl-3-methylcyclopentan-1-amine arrives with the N-benzyl group pre-installed, whereas the primary amine 3-methylcyclopentan-1-amine (CAS 52430-83-8) requires an additional N-benzylation step before it can enter urea/thiourea-forming reactions [1][2]. In the synthetic scheme of EP-0000019-A1, N-benzylcycloalkylamines are directly converted to the target urea or thiourea fungicide candidates via reaction with isocyanates or isothiocyanates [1]; starting from 3-methylcyclopentan-1-amine would add at least one extra synthetic transformation (reductive amination or alkylation with benzyl halide), increasing step count, time, and material costs for library production [2].

Step Economy
Class-level
1 step vs ≥2 steps to urea/thiourea
Pre-benzylated scaffold advantage
Reported step-economy context for library synthesis
Step count inferred from EP-0000019-A1 method
Synthetic efficiency Parallel synthesis Combinatorial chemistry Step economy

Rotatable Bond Count Difference (3 vs. 2) Offers Enhanced Conformational Flexibility Relative to 3-Methylcyclopentan-1-amine for Induced-Fit Binding Hypotheses

N-Benzyl-3-methylcyclopentan-1-amine has three rotatable bonds (the cyclopentane ring-to-nitrogen bond, the nitrogen-to-benzyl methylene bond, and the phenyl ring orientation), whereas 3-methylcyclopentan-1-amine has only two rotatable bonds (no benzyl group) [1][2]. This additional degree of rotational freedom permits the benzyl aromatic ring to sample a larger conformational space, which may be critical for engaging hydrophobic sub-pockets or achieving induced-fit binding modes in enzyme targets such as fatty acid synthase or NMDA receptors, where 3-substituted aminocyclopentane scaffolds have shown subtype-selective antagonist activity [3].

Conformational Flexibility
Class-level
3 vs 2 rotatable bonds
May support conformational sampling studies
Biological consequence inferred from conformational theory
Conformational analysis Molecular flexibility Ligand-receptor fit SAR exploration

N-Benzyl-3-methylcyclopentan-1-amine: Evidence-Backed Application Scenarios Where This Compound Is the Scientifically Justified Selection


Agrochemical Fungicide Intermediate Synthesis via the EP-0000019-A1 Urea/Thiourea Pathway

Procurement of N-benzyl-3-methylcyclopentan-1-amine is scientifically justified when the synthetic objective is the generation of N-cycloalkyl-N-benzyl-N'-phenyl urea or thiourea derivatives for antifungal screening, following the explicit disclosure of EP-0000019-A1 [1]. The compound serves as a direct, one-step precursor to the target urea/thiourea via reaction with an appropriate isocyanate or isothiocyanate, eliminating the additional N-benzylation step that would be required if 3-methylcyclopentan-1-amine were used as the starting material [1]. The 3-methyl group on the cyclopentane ring provides differential lipophilicity (LogP = 2.96) and steric bulk compared to the non-methylated N-benzylcyclopentanamine, which can modulate fungicidal potency in structure-activity studies [2].

Stereochemistry-Dependent Medicinal Chemistry SAR Exploration Against Fatty Acid Synthase or CNS Targets

Researchers designing structure-activity relationship (SAR) studies around 3-substituted aminocyclopentane cores, particularly those targeting fatty acid synthase (FAS) inhibition or NMDA NR2B subtype-selective antagonism, should select N-benzyl-3-methylcyclopentan-1-amine over the simpler N-benzylcyclopentanamine because the 3-methyl group introduces a stereogenic center that enables cis/trans diastereomer separation and subsequent stereospecific biological evaluation [1]. The Merck patent US10118919B2 explicitly demonstrates that 3-substituted cyclopentylamine derivatives function as FAS inhibitors with therapeutic potential in cancer and inflammation [1]. The compound's molecular weight (189.30 Da) keeps it within fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based or lead-like screening collections [2].

Combinatorial Library Construction Requiring Pre-Functionalized, Shelf-Stable N-Benzyl Building Blocks

For medicinal chemistry groups running parallel synthesis or combinatorial library production, N-benzyl-3-methylcyclopentan-1-amine provides a key operational advantage: the N-benzylamine functionality is pre-installed and requires no further protection or activation before diversification reactions such as reductive amination, acylation, or urea formation [1]. This contrasts with 3-methylcyclopentan-1-amine, which would demand an on-researcher N-benzylation step—adding at least one extra reaction, workup, and purification cycle per library member and increasing the risk of incomplete conversion or byproduct formation . The compound is commercially available at ≥95% purity and is stable at room temperature for shipping, further reducing logistical complexity .

Application
Selection Property
Validation Focus
Agrochemical urea/thiourea intermediate synthesis
Pre-installed N-benzylamine scaffold
One-step diversification to urea/thiourea candidates
Stereochemistry-dependent SAR studies
3-methyl stereogenic center for diastereomer resolution
Cis/trans isomer separation and biological evaluation
Combinatorial library construction
Shelf-stable, pre-functionalized building block
Direct diversification without N-protection
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